molecular formula C11H12FN3 B1394032 N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine CAS No. 1287218-66-9

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine

Cat. No.: B1394032
CAS No.: 1287218-66-9
M. Wt: 205.23 g/mol
InChI Key: OVNDBABZWGJOES-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine is a chemical compound characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine typically involves the reaction of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This intermediate is then reacted with formaldehyde and methylamine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorophenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenyl ring .

Scientific Research Applications

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenyl group is known to enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can modulate its pharmacokinetic properties. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine is unique due to the combination of the fluorophenyl group and the pyrazole ring, which imparts specific chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-13-7-11-10(6-14-15-11)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNDBABZWGJOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=NN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine
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